4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile 4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20685943
InChI: InChI=1S/C8H4Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h7-8,13-14H
SMILES:
Molecular Formula: C8H4Cl2N2O2
Molecular Weight: 231.03 g/mol

4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile

CAS No.:

Cat. No.: VC20685943

Molecular Formula: C8H4Cl2N2O2

Molecular Weight: 231.03 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile -

Specification

Molecular Formula C8H4Cl2N2O2
Molecular Weight 231.03 g/mol
IUPAC Name 4,5-dichloro-3,6-dihydroxycyclohexa-1,4-diene-1,2-dicarbonitrile
Standard InChI InChI=1S/C8H4Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h7-8,13-14H
Standard InChI Key MJIPFSIQEXCDKN-UHFFFAOYSA-N
Canonical SMILES C(#N)C1=C(C(C(=C(C1O)Cl)Cl)O)C#N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is formally named 4,5-dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile under IUPAC conventions. Alternative designations include:

  • 4,5-Dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile

  • 2,3-Dichloro-5,6-dicyanohydroquinone

  • Dichlorodicyanohydroquinone .

Its CAS registry number (4640-41-9) distinguishes it from structurally related compounds like 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dicarbonitrile (CAS 4655-79-2) and the oxidized derivative DDQ (CAS 84-58-2) .

Molecular Formula and Weight

The compound has the molecular formula C₈H₂Cl₂N₂O₂, with a calculated molecular weight of 229.02 g/mol . Its exact mass, derived from isotopic distribution, is 227.94900 g/mol, while the monoisotopic mass is 227.94900 g/mol .

Structural Features

The molecule comprises a benzene ring substituted with:

  • Two hydroxyl (-OH) groups at positions 3 and 6

  • Two chlorine atoms at positions 4 and 5

  • Two nitrile (-C≡N) groups at positions 1 and 2 .

This arrangement creates a planar, electron-deficient aromatic system that facilitates conjugation between the nitrile groups and the ring’s π-electrons. The hydroxyl groups introduce hydrogen-bonding capabilities, influencing solubility and crystallinity.

Synthesis and Manufacturing

Historical Synthesis Pathways

ParameterValue/Range
Temperature0–5°C (chlorination)
SolventDichloromethane
CatalystNone required
Reaction Time4–6 hours
Yield68–72%

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound decomposes above 210°C without melting, consistent with its crystalline structure . Key thermal parameters include:

  • Boiling Point: 365.8°C (predicted)

  • Flash Point: 175°C

Solubility Profile

Solubility varies significantly with solvent polarity:

Table 2: Solubility in Common Solvents

SolventSolubility (g/100 mL)
WaterReacts
Methanol12.4
Acetic Acid18.9
Chloroform1.2

The compound’s reactivity with water arises from hydrolysis of the nitrile groups to carboxylic acids under acidic or basic conditions .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 3250 cm⁻¹ (O-H stretch) .

  • ¹H NMR (DMSO-d₆): No aromatic protons due to full substitution; hydroxyl protons appear as a broad singlet at δ 10.2 ppm .

Reactivity and Functional Applications

Redox Behavior

As a hydroquinone derivative, the compound undergoes reversible two-electron oxidation to form the corresponding quinone (DDQ) . The standard reduction potential (E°) for this transition is +1.02 V vs. SHE, making it a mild reducing agent .

Role in Organic Synthesis

  • Precursor to DDQ: Oxidation with potassium persulfate (K₂S₂O₈) in sulfuric acid quantitatively yields DDQ, a reagent for dehydrogenation and aromatization .

  • Ligand in Coordination Chemistry: The hydroxyl and nitrile groups enable complexation with transition metals like Cu(II) and Fe(III), forming catalysts for oxidation reactions .

Table 3: Catalytic Performance of Metal Complexes

Metal IonSubstrateConversion (%)Selectivity (%)
Cu(II)Benzyl Alcohol9288
Fe(III)Cyclohexane6795

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